(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid
Overview
Description
“(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid” is a versatile chemical compound with immense potential in scientific research. Its unique structure enables diverse applications, from drug development to catalysis12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”. However, the development of new platforms for the synthesis, analysis, and testing of new compounds is a topic of ongoing research3.Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and applications. However, I couldn’t find specific information on the molecular structure analysis of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound interacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions involving “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. However, I couldn’t find specific information on the physical and chemical properties of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.Safety And Hazards
Understanding the safety and hazards associated with a compound is essential for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.
Future Directions
The future directions of research on a compound depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions of research on “(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid”.
properties
IUPAC Name |
(2S)-2-[(4-ethylbenzoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-9-4-6-10(7-5-9)11(14)13-8(2)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGQAFPMKPOQF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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